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Compound of Interest

Compound Name: 4-Methoxy-3'-methylbiphenyl

CAS No.: 17171-17-4

Cat. No.: B097633 Get Quote

Executive Summary & Chemical Identity
4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4) is an unsymmetrical biaryl compound

serving as a critical intermediate in medicinal chemistry and a model substrate in

organometallic catalysis.[1][2] Structurally, it consists of two benzene rings connected by a

single bond (C1-C1'), featuring a methoxy group (-OCH₃) at the para position of one ring and a

methyl group (-CH₃) at the meta position of the other.

This molecule is frequently utilized to benchmark the efficacy of novel palladium catalysts in

Suzuki-Miyaura cross-coupling reactions due to its steric and electronic properties—

specifically, the interplay between the electron-donating methoxy group and the sterically

modest methyl group.[2]
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Property Data

IUPAC Name 4-Methoxy-3'-methyl-1,1'-biphenyl

CAS Number 17171-17-4

Molecular Formula C₁₄H₁₄O

Molecular Weight 198.26 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 51–52 °C (Ethanol recrystallization)

Boiling Point 139–141 °C @ 4 Torr

Solubility
Soluble in DCM, Ethyl Acetate, Toluene;

Insoluble in Water

Retrosynthetic Analysis & Strategic Disconnections
To synthesize 4-Methoxy-3'-methylbiphenyl with high regioselectivity, the Suzuki-Miyaura

coupling is the industry standard.[2] There are two primary retrosynthetic disconnections, but

Route A is generally preferred due to the commercial availability and stability of 4-

methoxyphenylboronic acid.[2]

Pathway Logic[2]
Route A: Coupling 4-methoxyphenylboronic acid with 3-bromotoluene.[2]

Advantage:[1][3][4] Boronic acid is electron-rich, facilitating transmetallation.[2]

Route B: Coupling 3-methylphenylboronic acid with 4-bromoanisole.[2]

Advantage:[1][3][4] Viable alternative if 3-bromotoluene is unavailable.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b097633?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3_-methylbiphenyl
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3_-methylbiphenyl
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3_-methylbiphenyl
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6370732.htm
http://www.orgsyn.org/demo.aspx?prep=V75P0061
https://patents.google.com/patent/RU2580107C1/en
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3_-methylbiphenyl
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3_-methylbiphenyl
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6370732.htm
http://www.orgsyn.org/demo.aspx?prep=V75P0061
https://patents.google.com/patent/RU2580107C1/en
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3_-methylbiphenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Route A (Preferred) Route B (Alternative)

Target: 4-Methoxy-3'-methylbiphenyl

4-Methoxyphenylboronic acid

Suzuki Coupling
Pd(0)

3-Bromotoluene 3-Methylphenylboronic acid

Suzuki Coupling
Pd(0)

4-Bromoanisole

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection strategies for 4-Methoxy-3'-methylbiphenyl.

Detailed Experimental Protocols
The following protocols are designed for scalability and reproducibility.

Protocol A: Standard Phosphine-Based Suzuki Coupling
This method uses Pd(PPh₃)₄, a robust catalyst that ensures high yields (>90%) by preventing

palladium black precipitation.[2]

Reagents:

3-Bromotoluene (1.0 equiv, 10 mmol)[2]

4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

Pd(PPh₃)₄ (3 mol%, 0.3 mmol)

Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

Solvent: Toluene/Ethanol/Water (4:1:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b097633?utm_src=pdf-body-img
https://www.benchchem.com/product/b097633?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3_-methylbiphenyl
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3_-methylbiphenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser. Purge with Argon or Nitrogen for 15 minutes.[2]

Loading: Add 3-bromotoluene (1.71 g), 4-methoxyphenylboronic acid (1.82 g), and

Pd(PPh₃)₄ (346 mg) to the flask.

Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids dissolve.

Activation: Add K₂CO₃ (2.76 g) dissolved in degassed Water (10 mL).

Reflux: Heat the biphasic mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor via

TLC (Hexane/EtOAc 9:1).

Workup: Cool to room temperature. Separate layers. Extract the aqueous layer with Ethyl

Acetate (3 x 20 mL).[2] Combine organics, wash with brine, and dry over anhydrous MgSO₄.

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography

(Silica gel, 100% Hexane gradient to 5% EtOAc/Hexane).

Validation: Product should crystallize as a white solid upon solvent removal.

Protocol B: Green Ligand-Free Coupling in Water
For applications requiring lower metal contamination (e.g., pharmaceutical intermediates), this

protocol utilizes a surfactant to form micelles, acting as nanoreactors.

Reagents:

4-Bromoanisole (1.0 equiv)[2]

3-Methylphenylboronic acid (1.2 equiv)[2]

Pd(OAc)₂ (1 mol%)[2]

TBAB (Tetrabutylammonium bromide) (0.5 equiv) - Phase Transfer Catalyst[2]

Base: Na₂CO₃ (2.0 equiv)[2]

Solvent: Water (degassed)[2]
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Methodology:

Mix all reagents in water under air (this method is often air-tolerant, though inert atmosphere

improves yield).[2]

Heat to 70°C for 4 hours.

The product precipitates out of the water or forms an oil.[2]

Cool and extract with minimal Ethyl Acetate.[2]

Pass through a short pad of silica to remove palladium traces.[2]

Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting.[2] If the reaction stalls, it is usually at

the Oxidative Addition step (if the halide is unreactive) or Transmetallation (if the base is

insufficient).
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Figure 2: The Suzuki-Miyaura catalytic cycle.[2] Note that the base plays a dual role: activating

the boronic acid to a boronate species and facilitating the displacement of the halide on the

Palladium center.
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To ensure the integrity of the synthesized 4-Methoxy-3'-methylbiphenyl, the following spectral

signatures must be verified.

1H NMR (500 MHz, CDCl₃)
δ 7.53–7.48 (m, 2H): Aromatic protons on the methoxy-ring (ortho to biphenyl bond).[2]

δ 7.38–7.28 (m, 3H): Aromatic protons on the methyl-ring.[2]

δ 7.14 (d, 1H): Aromatic proton.[2]

δ 6.99–6.95 (m, 2H): Aromatic protons ortho to the methoxy group (shielded).

δ 3.85 (s, 3H):Methoxy group (-OCH₃) singlet.[2][5] Distinctive diagnostic peak.

δ 2.41 (s, 3H):Methyl group (-CH₃) singlet.[2][5]

GC-MS Analysis
Molecular Ion (M+): m/z 198.1

Fragmentation: Loss of methyl radical (M-15) at m/z 183; Loss of formaldehyde/methoxy (M-

31) at m/z 167.[2]

Applications & Significance
Medicinal Chemistry Scaffold
The biphenyl core is a "privileged structure" in drug discovery.[2][6] The 4-methoxy-3'-methyl

substitution pattern provides specific lipophilic and electronic vectors:

Metabolic Stability: The 3'-methyl group blocks metabolic oxidation at the typically reactive

meta position.[2]

H-Bonding: The methoxy group acts as a hydrogen bond acceptor, critical for receptor

binding in estrogen receptor modulators (SERMs).[2]
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Biphenyls are mesogens (liquid crystal precursors).[2] 4-Methoxy-3'-methylbiphenyl serves

as a monomer that can be functionalized (e.g., demethylation to the phenol followed by

esterification) to create nematic liquid crystals used in display technologies.[2]

Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

Handling: Use in a fume hood.[2] Avoid dust formation.[2]

Storage: Store at 2–8°C (refrigerator) under inert gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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